- Cleavage of a phosphorus-carbon bond in dialkyl 1-phenyl-2-bromovinylphosphonites in the presence of sodium alcoholatesZhurnal Obshchei Khimii, 1982, 52(8), 1926-7,
Cas no 923-99-9 (Phosphorous acid,tripropyl ester)

923-99-9 structure
Nom du produit:Phosphorous acid,tripropyl ester
Numéro CAS:923-99-9
Le MF:C9H21O3P
Mégawatts:208.23500418663
CID:807650
Phosphorous acid,tripropyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- Phosphorous acid,tripropyl ester
- TRIPROPYL PHOSPHITE
- Propyl phosphite ((PrO)3P) (7CI)
- Tripropyl phosphite (ACI)
- NSC 157378
- Tri-n-propyl phosphite
-
- Piscine à noyau: 1S/C9H21O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-9H2,1-3H3
- La clé Inchi: QOPBTFMUVTXWFF-UHFFFAOYSA-N
- Sourire: O(CCC)P(OCCC)OCCC
Propriétés expérimentales
- Dense: 0.942
- Point d'ébullition: 206.5°C
- Indice de réfraction: 1.4282
Phosphorous acid,tripropyl ester Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Phosphorus trichloride , Tripotassium phosphate Catalysts: Tetrahexylammonium chloride Solvents: Dichloromethane ; < 10 °C; 10 °C → 20 °C; 3 h, 20 °C
Référence
- Synthesis of tervalent phosphorus esters in biphasic system using potassium phosphate as unique solid baseHeteroatom Chemistry, 2008, 19(4), 360-364,
Synthetic Routes 3
Conditions de réaction
Référence
- Thioacetimidoyl phosphites. Synthesis and reactions with proton-containing reagentsZhurnal Obshchei Khimii, 1985, 55(3), 559-62,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , Phosphorus trichloride Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 10 min, 0 °C
Référence
- Challenges and Hallmarks of Establishing Alkylacetylphosphonates as Probes of Bacterial 1-Deoxy-D-xylulose 5-Phosphate SynthaseACS Infectious Diseases, 2017, 3(7), 467-478,
Synthetic Routes 5
Conditions de réaction
Référence
- Reaction of derivatives of phosphorus(III) with acidsZhurnal Obshchei Khimii, 1977, 47(6), 1234-8,
Synthetic Routes 6
Conditions de réaction
1.1 heated
Référence
- Synthesis and reactivity of substituted α-carbonylphosphonites and their derivativesHeteroatom Chemistry, 2012, 23(4), 352-372,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Diethyl ether ; rt; rt → 35 °C; 2 h, 35 °C
Référence
- Synthesis and crystal structure of some phosphite, thiophosphite, and amidophosphite copper(I) halide complexesHeteroatom Chemistry, 2008, 19(5), 483-489,
Synthetic Routes 8
Synthetic Routes 9
Conditions de réaction
1.1 Catalysts: Boron trifluoride etherate
Référence
- Synthesis of (trialkoxymethyl)phosphonatesZhurnal Obshchei Khimii, 1988, 58(9), 2168-70,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Pyridine , Phosphorus trichloride Solvents: Tetrahydrofuran ; 12 h, rt
Référence
- Silver-Catalyzed Regioselective Phosphorylation of para-Quinone Methides with P(III)-NucleophilesJournal of Organic Chemistry, 2021, 86(21), 14983-15003,
Phosphorous acid,tripropyl ester Raw materials
- Ethanimidothioic acid, anhydrosulfide with O,O-dipropyl hydrogen phosphorothioite (9CI)
- Sodium propanolate
Phosphorous acid,tripropyl ester Preparation Products
Phosphorous acid,tripropyl ester Littérature connexe
-
J. Michalski,A. Skrowrońska J. Chem. Soc. C 1970 703
-
3. Proton nuclear magnetic resonance spectra of phosphorus-containing esters with transition-metal ionsRobert Engel,Alfred Jung J. Chem. Soc. C 1971 1761
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